(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorosulfonyl group, which is known for its reactivity and utility in organic synthesis, chemical biology, and drug discovery .
Preparation Methods
The synthesis of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride typically involves the introduction of the fluorosulfonyl group into the aromatic ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides from various precursors . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which is widely applied in forming carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in chemical biology for labeling and modifying biomolecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride involves its interaction with molecular targets through the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved depend on the specific biological context and the targets being modified .
Comparison with Similar Compounds
(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride can be compared with other sulfonyl fluoride compounds, such as:
Sulfonyl Fluorides: These compounds share the fluorosulfonyl group and are used in similar applications in organic synthesis and chemical biology.
Aryl Fluorosulfonates: These compounds have similar reactivity and are used in coupling reactions and other synthetic applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of an amino acid with the reactivity of a fluorosulfonyl group, making it a versatile tool in various scientific fields.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO5S.ClH/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXYRGJMKOHDJT-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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